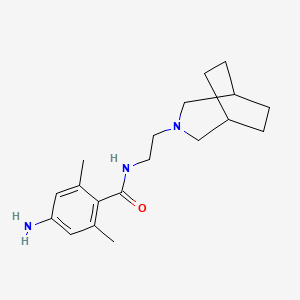
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a dichloromethyl group attached to a benzoxazine ring. Benzoxazines are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-aminophenol with dichloromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of 2-(methyl)-4H-3,1-benzoxazin-4-one.
Substitution: Formation of various substituted benzoxazines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar chemical properties but different applications.
1,2-Dichloroethane: Another chlorinated compound used primarily in the production of vinyl chloride.
Dichlorobenzyl alcohol: Known for its antiseptic properties .
Uniqueness
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts stability and specific reactivity. This uniqueness makes it valuable in applications where stability and specific chemical interactions are required .
Eigenschaften
CAS-Nummer |
41470-89-7 |
|---|---|
Molekularformel |
C9H5Cl2NO2 |
Molekulargewicht |
230.04 g/mol |
IUPAC-Name |
2-(dichloromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-7(11)8-12-6-4-2-1-3-5(6)9(13)14-8/h1-4,7H |
InChI-Schlüssel |
WAMFEFNACBKXDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



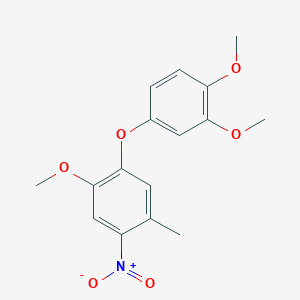



![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)

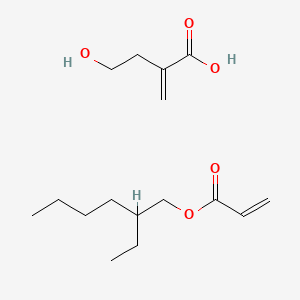
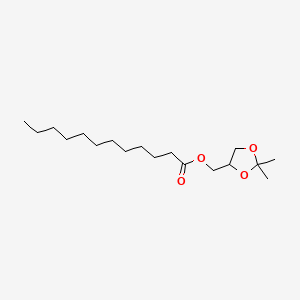

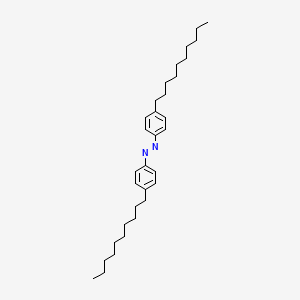
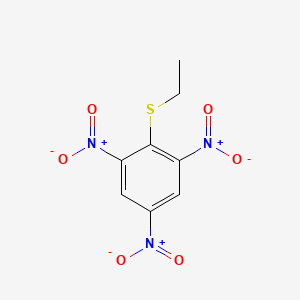
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
